N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
- N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide and its derivatives have been explored for their anti-inflammatory and analgesic properties. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research highlights the potential of such compounds in medical applications related to inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Research conducted by Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives, including the aforementioned compound, and testing their antimicrobial activity. They found variable and modest activity against certain bacteria and fungi, suggesting the potential of these compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Chemotypes
- A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, similar in structure to the compound , as a new anti-mycobacterial chemotype. This research demonstrated the effectiveness of these compounds against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Pancholia et al., 2016).
Antiviral and Antimicrobial Potentials
- Reddy et al. (2013) synthesized derivatives of piperazine, including those similar to the compound , and evaluated their antiviral and antimicrobial activities. Their findings indicated that certain derivatives showed promising antiviral and antimicrobial activities, expanding the scope of potential therapeutic applications for these compounds (Reddy et al., 2013).
Dopamine D(3) Receptor Ligands
- Leopoldo et al. (2002) conducted research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, structurally related to the compound . Their study aimed to identify compounds with affinity for dopamine D(3) receptors, which could have implications in developing treatments for neurological and psychiatric disorders (Leopoldo et al., 2002).
Antiproliferative and Anti-HIV Activities
- Al-Soud et al. (2010) synthesized N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and evaluated their antiproliferative and anti-HIV activities. Their findings suggest that some derivatives show significant effects on human tumor-derived cell lines, making them potential candidates for cancer treatment (Al-Soud et al., 2010).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-27-15-5-3-13(21)18-17(15)23-20(30-18)25-8-6-24(7-9-25)19(26)22-12-2-4-14-16(10-12)29-11-28-14/h2-5,10H,6-9,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIPAFNPJBNPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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